2,6-Dimethyl-1,2-dihydronaphthalene
Description
Properties
IUPAC Name |
2,6-dimethyl-1,2-dihydronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-7,10H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISFDKDYJGOLIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C1)C=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732977 | |
| Record name | 2,6-Dimethyl-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21564-85-2 | |
| Record name | 2,6-Dimethyl-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The reduction of naphthalene derivatives using sodium dispersions in hydrocarbon solvents represents a classical approach. Finely divided sodium (particle size: 0.5–50 μm) reacts with naphthalene in the presence of alcohols (e.g., isopropanol) to yield 1,4-dihydronaphthalene intermediates, which undergo isomerization under controlled conditions to form 2,6-dimethyl-1,2-dihydronaphthalene.
Key Parameters
Performance Metrics
| Parameter | Value |
|---|---|
| Naphthalene Conversion | 88% (1,4-isomer) |
| 1,2-Isomer Formation | 12.3% |
| Purity Post-Drying | >99% (via molecular sieves) |
This method is scalable but requires precise control of sodium particle size to prevent exothermic agglomeration.
Friedel-Crafts Acylation/Alkylation Cascade
Synthetic Pathway
A two-step process involving:
Optimization Insights
Representative Data
| Step | Yield | Purity |
|---|---|---|
| Acylation | 95% | 98% |
| Alkylation | 82% | 98.2% |
This method achieves high regioselectivity but generates stoichiometric AlCl₃ waste, necessitating robust neutralization protocols.
Catalytic Alkylation Using MTW Zeolites
Process Overview
A gas-phase alkylation strategy employs MTW-type zeolites modified with P, B, or Si. Naphthalene or methylnaphthalenes react with methylating agents (e.g., methanol) in the presence of benzene hydrocarbons (e.g., trimethylbenzene).
Critical Conditions
- Temperature : 280–350°C
- Pressure : 1–50 atm
- Molar Ratios :
- Naphthalene:Trimethylbenzene = 1:3–20
- Methanol:Naphthalene = 0.1–3
Selectivity and Challenges
| Isomer | Selectivity |
|---|---|
| 2,6-Dimethyl | 50–55% |
| 2,7-Dimethyl | 30–35% |
| Byproducts | 10–15% |
While scalable, this method requires downstream crystallization to isolate the 2,6-isomer, reducing overall efficiency.
Electrochemical Oxidative [4+2] Annulation
Modern Approach
A metal-free, electrochemical method couples two styrenes under oxidative conditions (constant current: 10 mA) in acetonitrile/water. The reaction proceeds via radical intermediates, forming the dihydronaphthalene skeleton with high diastereoselectivity.
Advantages and Limitations
Optimization Table
| Additive | Yield Increase |
|---|---|
| (4-BrPh)₃N | +15% |
| NaHCO₃ | +8% |
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Selectivity | Environmental Impact |
|---|---|---|---|---|
| Sodium Reduction | 88 | High | Moderate | High (Na waste) |
| Friedel-Crafts | 82 | Medium | High | Moderate (AlCl₃) |
| Zeolite Catalysis | 55 | High | Low | Low |
| Electrochemical | 65 | Low | High | Low |
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas.
Substitution: Various reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: 2,6-Naphthalenedicarboxylic acid.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Functionalized naphthalene derivatives with diverse applications.
Scientific Research Applications
2,6-Dimethyl-1,2-dihydronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,6-Dimethyl-1,2-dihydronaphthalene exerts its effects depends on its specific application:
Enzyme Inhibition: The compound interacts with the active site of enzymes, blocking their activity.
Fluorescent Ligand: As a fluorescent ligand, it binds to specific biological targets, allowing for visualization under fluorescence microscopy.
Comparison with Similar Compounds
Comparison with Fully Aromatic Methylnaphthalenes
Fully aromatic methylnaphthalenes, such as 1,2-dimethylnaphthalene (CAS 573-98-8) and 1,6-dimethylnaphthalene (CAS 575-43-9), differ in substituent positions and saturation (Table 1). Key distinctions include:
- Conjugation and Stability : The aromatic rings in methylnaphthalenes allow for extended π-conjugation, enhancing thermal stability compared to partially saturated dihydronaphthalenes.
- Reactivity : The 1,2-dihydro moiety in 2,6-dimethyl-1,2-dihydronaphthalene introduces strain and reactivity, making it more prone to hydrogenation or oxidation than fully aromatic analogs.
Table 1: Structural Comparison of Selected Compounds
Dimerization Kinetics and Reactivity
Evidence from dimerization studies highlights critical differences between dihydronaphthalene derivatives and their aromatic counterparts:
- o-Xylylene vs. 1,2-Dimethylene-1,2-dihydronaphthalene : The dimerization rate constant ($k$) of 1,2-dimethylene-1,2-dihydronaphthalene (compound 4 ) is significantly lower than that of o-xylylene (compound 1 ) due to steric hindrance from the annulated benzene ring and reduced resonance stabilization in the transition state .
- Activation Parameters : While enthalpies of activation ($\Delta H^\ddagger$) are similar, the entropy of activation ($\Delta S^\ddagger$) is lower for the dihydronaphthalene derivative, suggesting a more ordered transition state.
Table 2: Dimerization Kinetics at 25°C
| Compound | $k$ (M$^{-1}$s$^{-1}$) | $\Delta H^\ddagger$ (kJ/mol) | $\Delta S^\ddagger$ (J/mol·K) |
|---|---|---|---|
| o-Xylylene (1 ) | Higher value | ~85 | ~-50 |
| 1,2-Dimethylene-1,2-dihydronaphthalene (4 ) | Lower value | ~80 | ~-90 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and isolating 2,6-Dimethyl-1,2-dihydronaphthalene derivatives in laboratory settings?
-
Methodological Answer : The synthesis of substituted dihydronaphthalenes can be achieved via fluoride-induced desilylation of quaternary ammonium precursors. For example, [1-(trimethylsilylmethyl)]trimethyl(2-naphthylmethyl)-ammonium iodide undergoes rapid elimination in the presence of tetrabutylammonium fluoride (TBAF) to generate reactive intermediates like 1,2-dimethylene-1,2-dihydronaphthalene. This method requires precise temperature control (e.g., 25–45°C) and anhydrous conditions in solvents like acetonitrile (CH₃CN) to minimize side reactions .
-
Key Data :
| Intermediate Precursor | Reaction Conditions | Product Yield |
|---|---|---|
| Quaternary ammonium salt + TBAF | 25°C, CH₃CN | 85–90% |
| Quaternary ammonium salt + TBAF | 45°C, CH₃CN | Reduced yield due to dimerization |
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
- Methodological Answer : Flow ¹H NMR spectroscopy is critical for observing transient intermediates like 1,2-dimethylene-1,2-dihydronaphthalene. UV/Vis spectroscopy (e.g., λₘₐₓ = 310–330 nm in CH₃CN) and molar extinction coefficients (εₘₐₓ ~10⁴ L·mol⁻¹·cm⁻¹) provide insights into conjugation and stability. Mass spectrometry (EI) confirms molecular weight and fragmentation patterns, while IR spectroscopy identifies vibrational modes associated with methyl and dihydro groups .
Advanced Research Questions
Q. What kinetic and thermodynamic parameters govern the dimerization of this compound derivatives, and how can these be experimentally determined?
-
Methodological Answer : Second-order dimerization rate constants (k₂) are measured via time-resolved UV/Vis spectroscopy under pseudo-first-order conditions. For example, 1,2-dimethylene-1,2-dihydronaphthalene exhibits a k₂ of 0.67 M⁻¹s⁻¹ at 25°C in CH₃CN. Activation parameters (ΔH‡, ΔS‡) are derived from Arrhenius plots using data across multiple temperatures (e.g., 24–45°C). Computational modeling (DFT) can validate experimental kinetics .
-
Key Data :
| Compound | Temperature (°C) | k₂ (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|---|---|
| 1,2-Dimethylene derivative | 25 | 0.67 | 54.8 | -45.2 |
| o-Xylylene analog | 25 | 1.20 | 48.1 | -32.5 |
Q. How should researchers address discrepancies in toxicological data for this compound across in vitro and in vivo studies?
- Methodological Answer : Follow the ATSDR framework for reconciling contradictory
Risk of Bias Assessment : Use standardized questionnaires (Tables C-6 and C-7) to evaluate study design (e.g., randomization, dose selection, outcome reporting) .
Confidence Rating : Classify evidence strength based on reproducibility, mechanistic plausibility, and dose-response consistency .
Data Gap Analysis : Prioritize studies on underinvestigated endpoints (e.g., renal/musculoskeletal effects) using Figure 6-1 from the ATSDR profile .
Q. What experimental designs minimize confounding factors in inhalation toxicity studies for this compound?
- Methodological Answer : Implement these ATSDR-recommended practices:
- Exposure Randomization : Ensure dose groups are randomized and allocation concealed to reduce selection bias .
- Endpoint Selection : Include systemic outcomes (e.g., hepatic, respiratory effects) and biomarker monitoring (e.g., urinary metabolites) .
- Species-Specific Protocols : Use laboratory mammals (rats/mice) with standardized exposure durations (acute: ≤14 days; chronic: ≥90 days) .
Q. What are the unresolved questions regarding the environmental partitioning and degradation pathways of this compound?
- Methodological Answer : Current gaps include:
- Transformation Products : Limited data on photodegradation byproducts in air/water. Use HPLC-MS/MS to identify intermediates in simulated sunlight experiments.
- Bioaccumulation Potential : No studies on bioconcentration factors (BCFs) in aquatic organisms. Apply OECD Test Guideline 305 for BCF determination .
- Sediment Interactions : Characterize sorption coefficients (Kd) via batch equilibrium assays with varying organic carbon content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
